2-Chloro-5-(chloromethyl)thiophene
Overview
Description
2-Chloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H4Cl2S . It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves alkylation of monoethanolamine vinyl ether in ethyl alcohol at temperatures between 60-70°C . Another method involves the reaction of 2-chlorothiophene using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(chloromethyl)thiophene can be represented by the InChI string: InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Chloro-5-(chloromethyl)thiophene reacts with monoethanolamine vinyl ether in ethyl alcohol to form a product of disubstitution and transvinylation . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)thiophene has a molecular weight of 167.06 g/mol . It has a refractive index of n20/D 1.575 (lit.) and a boiling point of 83-85 °C/8 mmHg (lit.) . The density of the compound is 1.385 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Catalysis
- 2-Chloro-5-(chloromethyl)thiophene is used in the synthesis of various compounds. For instance, it undergoes chloromethylation via phase transfer catalysis to form 2-chloro-3-chloromethyl-thiophene, which is further used to synthesize tioconazole, an antifungal agent (W. Ming, 2006). Similarly, the study of chloromethylation of 2-chloro-thiophene catalyzed by ionic liquids revealed that certain ionic liquids could significantly promote this reaction (Z. Kun, 2010).
Crystal Structure Analysis
- The compound has been used in crystal structure analysis to understand its properties and interactions. For example, the crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene was studied to examine intramolecular attractions and geometry in heterocycles (G. Lugert et al., 1988).
Organic Synthesis
- 2-Chloro-5-(chloromethyl)thiophene is an essential intermediate in organic synthesis. It has been used in the preparation of 2,5-thiophenedicarboxaldehyde, a compound of interest for further chemical reactions and synthesis (T. Sone, 1964). It is also used in the synthesis of various thiophene derivatives, as shown in the study of the regioselective synthesis of 2,4-disubstituted thiophenes (Eun Kyong Kim et al., 2001).
Antimicrobial Applications
- Some derivatives of 2-Chloro-5-(chloromethyl)thiophene have been explored for their antimicrobial properties. For instance, thiophene derivatives synthesized through Suzuki cross-coupling reactions demonstrated potential antibacterial and anti-thrombolytic activities, suggesting their use in medicinal applications (H. Ikram et al., 2015).
Safety And Hazards
2-Chloro-5-(chloromethyl)thiophene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342578 | |
Record name | 2-Chloro-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)thiophene | |
CAS RN |
23784-96-5 | |
Record name | 2-Chloro-5-(chloromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(chloromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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